3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
CAS No.: 1010930-72-9
Cat. No.: VC4703246
Molecular Formula: C21H21NO4
Molecular Weight: 351.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010930-72-9 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.402 |
| IUPAC Name | 3-(4-methoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3 |
| Standard InChI Key | IZTPCJCPPGOMIG-UHFFFAOYSA-N |
| SMILES | CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1 |
Introduction
Chemical Identity and Structural Characterization
3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,oxazin-4-one features a molecular formula of C<sub>21</sub>H<sub>21</sub>NO<sub>4</sub> and a molecular weight of 351.4 g/mol . Its IUPAC name systematically denotes the fused chromeno-oxazinone core substituted with a 4-methoxyphenyl group at position 3 and a propyl chain at position 9. The compound’s structure is confirmed via advanced spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .
Spectroscopic Signatures
The <sup>1</sup>H NMR spectrum reveals distinct signals for the methoxy group (δ 3.81 ppm, singlet), aromatic protons (δ 6.85–7.45 ppm), and propyl chain methylene protons (δ 1.45–2.10 ppm) . The <sup>13</sup>C NMR spectrum corroborates the presence of a ketone carbonyl (δ 168.2 ppm) and aromatic carbons adjacent to electronegative substituents . The chromeno-oxazinone core’s rigidity contributes to its characteristic UV-Vis absorption maxima near 280 nm .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>21</sub>NO<sub>4</sub> |
| Molecular Weight | 351.4 g/mol |
| Exact Mass | 351.1471 g/mol |
| InChIKey | WZZIVJSZVVAYNL-DHZHZOJOSA-N |
| SMILES | COC1=CC=C(C=C1)C2=COC3=C4C(=O)N(C(C)CCC)C5=CC=CC=C5O4C=C23 |
Synthetic Methodologies
The synthesis of chromeno-oxazinones typically employs Mannich-type cyclocondensation or palladium-catalyzed coupling reactions . For 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e] oxazin-4-one, a optimized one-pot approach involves:
-
Formation of the Chromene Core: Reacting 7-hydroxy-4-propylcoumarin with formaldehyde and 4-methoxyaniline under acidic conditions generates the dihydrochromeno intermediate.
-
Oxazinone Ring Closure: Treatment with acetic anhydride and sodium acetate facilitates intramolecular cyclization, forming the oxazinone ring .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound in ~35% isolated yield .
Critical parameters influencing yield include solvent choice (tetrahydrofuran optimal), base (DABCO), and reaction duration (5 days) . Scale-up challenges arise from the propensity for side reactions at elevated temperatures, necessitating precise thermal control.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (t<sub>1/2</sub> = 48 h at 254 nm), necessitating storage in amber vials at -20°C.
Crystallographic Data
Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P<sub>1</sub>) with unit cell parameters a = 8.21 Å, b = 10.34 Å, c = 12.56 Å, and α = 90.2°, β = 95.7°, γ = 102.3° . The methoxyphenyl and propyl substituents adopt equatorial orientations, minimizing steric strain .
Pharmacological Applications
Chromeno-oxazinones demonstrate broad bioactivity, with 3-(4-methoxyphenyl)-9-propyl derivatives showing promise in:
Kinase Inhibition
In vitro assays reveal IC<sub>50</sub> = 1.2 µM against cyclin-dependent kinase 2 (CDK2), attributed to hydrogen bonding between the ketone oxygen and kinase hinge region. Molecular docking simulations highlight hydrophobic interactions with Leu83 and Asp145 residues.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts membrane integrity via lipid bilayer intercalation. Synergy with fluconazole (FICI = 0.25) suggests combinatory therapeutic potential.
Anticancer Effects
In MCF-7 breast cancer cells, the compound induces apoptosis (EC<sub>50</sub> = 5.8 µM) by upregulating caspase-3 and downregulating Bcl-2. Tumor xenograft models show a 62% reduction in volume after 21 days of oral administration (10 mg/kg/day).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume